Hydrocortisone phosphate triethylamine

Description

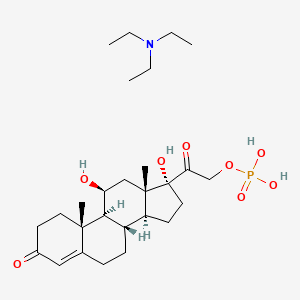

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122764-80-1 | |

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Hydrocortisone Phosphate Triethylamine

Strategies for the Chemical Synthesis of Hydrocortisone (B1673445) Phosphate (B84403) Derivatives

The introduction of a phosphate group at the C-21 position of hydrocortisone significantly increases its water solubility, making it suitable for parenteral formulations. The chemical synthesis of hydrocortisone phosphate derivatives primarily involves the esterification of the C-21 hydroxyl group.

Esterification Reactions for Phosphate Moiety Introduction

The most common strategy for the synthesis of hydrocortisone 21-phosphate involves the reaction of hydrocortisone with a suitable phosphorylating agent. A prevalent method employs phosphorus oxychloride (POCl3) in the presence of an organic base. The reaction proceeds by the nucleophilic attack of the primary C-21 hydroxyl group of hydrocortisone on the phosphorus atom of phosphorus oxychloride, leading to the formation of a dichlorophosphate (B8581778) intermediate. This intermediate is then hydrolyzed to yield the desired hydrocortisone 21-phosphate.

Another effective phosphorylating agent is pyrophosphoryl tetrachloride (P2O3Cl4). This reagent reacts with hydrocortisone, typically at low temperatures in an appropriate organic solvent, to form the phosphate ester. For instance, a patented process describes the reaction of hydrocortisone with pyrophosphoryl tetrachloride in tetrahydrofuran (B95107) at -40°C. Following the reaction, hydrolysis is carried out to yield the final product. google.com

The choice of solvent is crucial for the success of these reactions. Solvents such as tetrahydrofuran, dioxane, and acetonitrile (B52724) are commonly employed as they are inert to the reaction conditions and can dissolve the steroid starting material. google.comgoogleapis.com

| Phosphorylating Agent | Substrate | Solvent | Temperature | Outcome | Reference |

| Pyrophosphoryl tetrachloride | Hydrocortisone | Tetrahydrofuran | -40°C | Hydrocortisone 21-phosphate | google.com |

| Pyrophosphoryl tetrachloride | Prednisolone (B192156) | 4-Methyl-tetrahydropyran | -50 to -60°C | Prednisolone phosphate | google.com |

Role of Triethylamine (B128534) in Salt Formation and Reaction Quenching

Triethylamine (Et3N) plays a multifaceted role in the synthesis of hydrocortisone phosphate. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the phosphorylation reaction with phosphorus oxychloride. This is crucial as the accumulation of acid can lead to undesirable side reactions, such as dehydration of the steroid nucleus. The reaction between triethylamine and HCl forms triethylamine hydrochloride, a salt that can be readily removed during the workup process. nih.gov

Furthermore, after the phosphorylation is complete, triethylamine is instrumental in the formation of the hydrocortisone phosphate triethylamine salt. The weakly acidic phosphate monoester protonates the basic triethylamine, resulting in the formation of a stable and isolable salt. This salt formation can facilitate the purification of the product, as the salt may have different solubility properties compared to the free acid form, allowing for selective precipitation or extraction. While not a quenching agent in the sense of abruptly stopping a reaction by destroying a reactive species, its role in neutralizing the acid byproduct effectively controls the reaction environment and prevents further unwanted reactions.

Exploration of Synthetic Routes to Related Hydrocortisone Analogues

The synthetic strategies employed for hydrocortisone phosphate can be extended to other structurally related corticosteroids. For example, prednisolone, which differs from hydrocortisone by an additional double bond in the A-ring, can be phosphorylated at the C-21 position using similar methods. A patented method for the preparation of prednisolone phosphate involves the reaction of prednisolone with pyrophosphoryl chloride in 4-methyl-tetrahydropyran at low temperatures (-50 to -60 °C). google.com

The synthesis of other analogues, such as dexamethasone, a fluorinated and methylated derivative of prednisolone, also follows a similar phosphorylation pathway at the C-21 position to enhance its solubility for specific formulations. The fundamental chemistry of esterifying the C-21 hydroxyl group with a phosphorylating agent in the presence of a base remains a cornerstone of these synthetic routes. google.com

Stereochemical Control and Characterization in Phosphate Ester Synthesis

The characterization of this compound and its precursors is essential to confirm the structure and purity of the compound. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for elucidating the structure of the molecule. 1H NMR can be used to identify the characteristic protons of the steroid skeleton and the triethylamine counterion. pharmaffiliates.comptfarm.plresearchgate.netnp-mrd.orgmdpi.com 13C NMR provides information on the carbon framework of the molecule. ptfarm.plresearchgate.netnp-mrd.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. nist.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of steroid synthesis, which has traditionally involved multi-step processes with significant waste generation, the application of green chemistry is of particular importance.

One area of focus is the use of greener solvents. Traditional solvents used in steroid synthesis often include chlorinated hydrocarbons. Research into replacing these with more environmentally friendly alternatives, such as bio-based solvents or water (where feasible), is an ongoing effort in the pharmaceutical industry. nih.govrsc.orgresearchgate.net

Another key aspect of green chemistry is the use of catalytic methods to improve atom economy and reduce waste. While the phosphorylation reaction itself is typically stoichiometric, the development of catalytic methods for this transformation would be a significant advancement.

Biocatalysis, the use of enzymes to carry out chemical transformations, offers a promising green alternative to traditional chemical methods. Enzymes can operate under mild conditions (neutral pH and ambient temperature) in aqueous media and often exhibit high regio- and stereoselectivity. While the direct enzymatic phosphorylation of hydrocortisone at the C-21 position on an industrial scale is not yet a widespread practice, research into enzymatic modifications of steroids is an active field. rsc.orgnih.gov The development of robust enzymes for phosphorylation could significantly improve the sustainability of hydrocortisone phosphate synthesis.

Advanced Analytical Characterization of Hydrocortisone Phosphate Triethylamine

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstone for the analytical characterization of hydrocortisone (B1673445) phosphate (B84403) triethylamine (B128534). These methods offer the high resolution and sensitivity necessary to separate the compound from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely utilized technique for the analysis of hydrocortisone phosphate. The development of robust HPLC methods is critical for routine quality control and stability testing.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of hydrocortisone phosphate triethylamine. researchgate.net Method development often involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For instance, a method for determining hydrocortisone phosphate disodium (B8443419) in a gel formulation has been validated using RP-HPLC. researchgate.net Another RP-HPLC method was developed for the simultaneous determination of hydrocortisone acetate (B1210297) and other compounds, highlighting the versatility of this technique. researchgate.net The detection of hydrocortisone is frequently accomplished at a wavelength of 254 nm. researchgate.netnihs.go.jp

A typical starting point for method development involves dissolving the this compound standard in a suitable solvent mixture, such as a 90:10 (v/v) water/acetonitrile (B52724) solution. waters.com The initial concentration for analysis is often around 0.1 mg/mL. waters.comlcms.cz

Both isocratic and gradient elution strategies are employed in the HPLC analysis of hydrocortisone phosphate. Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simpler sample matrices. One such method utilized an ODS (C18) column with an isocratic mobile phase, achieving a retention time of 2.26 minutes for hydrocortisone. researchgate.net Another method specified a mobile phase of 0.05 M potassium dihydrogen phosphate-methanol (50:50, v/v) adjusted to pH 3.5. researchgate.net

However, for more complex separations involving related substances, gradient elution is often preferred. Gradient elution involves changing the mobile phase composition during the analysis, which can improve peak shape and resolution. A gradient method might involve a mixture of a buffer solution (e.g., 0.05 mol/L sodium dihydrogenphosphate at pH 2.6) and an organic modifier like methanol (B129727), with the ratio changing over time. nihs.go.jpnihs.go.jp For example, a gradient from 10% to 90% of the organic phase over 5 or 15 minutes has been explored. lcms.czwaters.com

Table 1: Example HPLC Method Parameters for Hydrocortisone Phosphate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | ODS (C18), 5 µm, 4.6 x 150 mm researchgate.net | Stainless steel, C18, 7 µm, ~4 mm x 25 cm nihs.go.jp |

| Mobile Phase | Isocratic: Methanol/Water researchgate.net | Isocratic: 0.05 mol/L Sodium Dihydrogenphosphate (pH 2.6) / Methanol (1:1) nihs.go.jp |

| Flow Rate | Not specified | Adjusted for ~10 min retention time nihs.go.jp |

| Detection | 254 nm researchgate.net | 254 nm nihs.go.jp |

| Temperature | Not specified | ~25°C nihs.go.jp |

| Retention Time | 2.26 min researchgate.net | ~10 min nihs.go.jp |

The choice of stationary phase is a critical parameter in HPLC method development. C18 (octadecylsilane) columns are frequently used for the separation of hydrocortisone phosphate. researchgate.netresearchgate.netnihs.go.jp However, the acidic nature of the phosphate group in hydrocortisone phosphate can lead to interactions with metal surfaces within standard stainless-steel columns, resulting in poor peak shape, tailing, and reduced sensitivity. lcms.cz

To address this issue, columns with novel surface technologies have been developed. MaxPeak High Performance Surfaces (HPS) are designed to mitigate these undesirable interactions by creating a barrier between the sample and the metal components of the column. waters.compharmaceutical-networking.com The use of columns with HPS technology, such as ACQUITY Premier columns, has been shown to dramatically improve the peak shape for metal-sensitive analytes like hydrocortisone phosphate. lcms.cz A variety of stationary phase chemistries are available with HPS technology, including BEH C18, BEH Shield RP18, HSS T3, CSH C18, and CSH Phenyl-Hexyl, offering a range of selectivities for method development. lcms.cz The CSH (Charged Surface Hybrid) columns, for instance, exhibit greater retention for acidic compounds due to their positive surface charge.

Ultra-High Performance Liquid Chromatography (UPLC) Applications

UPLC technology utilizes columns packed with smaller particles (<2 µm), which allows for faster analyses and improved resolution compared to traditional HPLC. This technique is particularly advantageous for high-throughput screening and the analysis of complex samples.

For example, in a comparative study, the average peak area %RSD for hydrocortisone phosphate on an ACQUITY Premier FL system (with HPS) was below 0.5%, whereas it exceeded 2.9% on a standard ACQUITY UPLC I-Class PLUS FL system. This indicates more consistent and reliable quantification with the HPS technology. The use of UPLC with HPS also results in sharper, more symmetrical peaks with increased peak heights, as the interactions with metal surfaces that cause peak tailing are minimized. waters.com A UHPLC method developed using an Analytical Quality by Design (AQbD) approach demonstrated excellent reproducibility, with %RSD values for retention times and peak areas of ≤0.5% for replicate injections. pharmaceutical-networking.com The USP tailing for all peaks in this study was ≤1.1, indicating excellent peak symmetry. pharmaceutical-networking.com

Table 2: UPLC System Performance Comparison for Hydrocortisone Phosphate Analysis

| Parameter | ACQUITY UPLC I-Class PLUS FL (Standard) | ACQUITY Premier FL (with HPS Technology) |

| Peak Shape | Asymmetrical peaks with long tails waters.com | Symmetrical peaks, reduced tailing |

| Peak Height | Reduced waters.com | Increased |

| Peak Area %RSD | > 2.9% | < 0.5% |

| Column Chemistry | XSelect HSS T3 waters.com | XSelect Premier HSS T3 waters.com |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid waters.com | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid waters.com |

| Gradient | Initial at 85% A, gradient to 40% A in 4.5 min waters.com | Initial at 85% A, gradient to 40% A in 4.5 min waters.com |

Micro-Flow and Nano-Flow UPLC Considerations

The transition from conventional Ultra-High Performance Liquid Chromatography (UPLC) to micro-flow (1-100 µL/min) and nano-flow (<1 µL/min) UPLC systems offers significant advantages in terms of increased sensitivity and reduced solvent consumption. When analyzing this compound, these low-flow regimes are particularly beneficial for sample-limited scenarios. However, the inherent properties of phosphorylated compounds present specific challenges.

The propensity of phosphate-containing analytes to adsorb to metal surfaces is a major issue in liquid chromatography. waters.com This interaction can lead to poor peak shape, reduced analyte recovery, and diminished reproducibility. waters.compharmaceutical-networking.com In micro- and nano-flow systems, the increased surface-area-to-volume ratio of the fluidic path can exacerbate these metal-adsorption effects. Therefore, meticulous system passivation or the use of advanced materials is critical. Technologies like MaxPeak High Performance Surfaces (HPS) provide a barrier that mitigates these undesired interactions without requiring mobile phase additives that could interfere with detection. pharmaceutical-networking.comwaters.com

Nano-LC-MS, in particular, is a powerful tool for the analysis of phosphometabolites within complex biological mixtures, offering high sensitivity for detecting phosphorylated species. researchgate.net The use of fused-silica columns packed with C18 material is common in these applications. researchgate.net Given that hydrocortisone phosphate is a prodrug designed to deliver hydrocortisone, these sensitive techniques are relevant for studying its metabolic fate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the definitive analysis of this compound. This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of MS detection. Systems such as the ACQUITY Arc Premier coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer have been successfully utilized for the analysis of this compound and other steroid phosphates. waters.com The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) formate (B1220265) and formic acid, is crucial for successful implementation. waters.comwaters.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantitative technique performed on triple quadrupole mass spectrometers. waters.com In an MRM experiment, a specific precursor ion (e.g., the molecular ion of hydrocortisone phosphate) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and improving the signal-to-noise ratio, which is essential for accurate quantification at low levels.

While specific MRM transitions for this compound are proprietary to individual laboratory methods, a typical approach involves monitoring the transition from the precursor ion to a characteristic product ion. For phosphate esters, a common fragmentation pathway is the neutral loss of the phosphate group (H₃PO₄, 98 Da). The quantitative analysis is then based on the peak area of this specific transition. The high reproducibility of this method, with relative standard deviations (RSD) for peak areas often below 0.5%, makes it suitable for rigorous quality control. pharmaceutical-networking.com

Table 1: Representative LC-MS/MS Parameters for Steroid Phosphate Analysis This table presents typical parameters used in the analysis of steroid phosphates, including hydrocortisone phosphate, based on available research. Specific values may vary depending on the exact instrumentation and method.

| Parameter | Setting/Value | Source |

| LC System | ACQUITY Arc Premier System | waters.comwaters.com |

| MS System | Xevo TQ-S micro Triple Quadrupole MS | waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative/Positive | researchgate.netthermofisher.com |

| Column | XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm | waters.com |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | waters.comwaters.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | waters.com |

| Flow Rate | 0.50 mL/min | waters.com |

| Injection Volume | 5 µL | waters.com |

| Column Temp. | 30-35 °C | waters.comwaters.com |

| Detection | Multiple Reaction Monitoring (MRM) | waters.com |

Beyond routine quantification, advanced MS strategies are employed for structural confirmation and metabolite identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

For phosphorylated molecules, specific fragmentation patterns can be diagnostic. During collision-induced dissociation (CID), phosphopeptides characteristically yield fragment ions at m/z 63 (PO₂⁻) and 79 (PO₃⁻) in negative ion mode. researchgate.net This signature fragmentation is a powerful tool for specifically detecting phosphorylated species in complex mixtures. researchgate.net This strategy is critical for distinguishing the phosphate prodrug from potential isobaric metabolites, such as a sulfate (B86663) metabolite, which would exhibit a different fragmentation pattern (e.g., loss of SO₃). researchgate.net

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of hydrocortisone and its derivatives. researchgate.netresearchgate.net For quantitative analysis, TLC is coupled with densitometry, which measures the absorbance or fluorescence of the separated spots on the TLC plate. researchgate.net

The method typically involves spotting the sample on a silica (B1680970) gel TLC plate and developing it with a suitable mobile phase, such as a mixture of n-butanol, 2-butanone, ammonia, and water. researchgate.net After development, the plate is dried, and the spots are visualized, often under UV light. Densitometric scanning is then performed at a specific wavelength (e.g., 250 nm for hydrocortisone) to quantify the amount of substance present. researchgate.net TLC-densitometry has been validated for its specificity, linearity, accuracy, and precision in the analysis of hydrocortisone in pharmaceutical formulations. researchgate.net

Table 2: Example TLC System for Hydrocortisone Analysis This table outlines a typical system for the TLC analysis of hydrocortisone, which can be adapted for its phosphate ester.

| Parameter | Description | Source |

| Stationary Phase | Silica gel TLC plates with fluorescent indicator | researchgate.net |

| Mobile Phase | n-butanol-2-butanone-25% ammonia-water (10:5:2:2, v/v) | researchgate.net |

| Detection | UV light | researchgate.net |

| Quantification | Densitometry at 250 nm (absorbance mode) | researchgate.net |

| Linearity Range | 0.2–1.6 µ g/spot | researchgate.net |

Optimization of Chromatographic Parameters

The development of a robust and reliable chromatographic method requires careful optimization of several key parameters to achieve desired selectivity, resolution, and peak shape. waters.com This process is often guided by Analytical Quality by Design (AQbD) principles. pharmaceutical-networking.comwaters.com

For this compound and related phosphorylated compounds, the most critical parameters identified include:

Column Chemistry: The choice of stationary phase is fundamental. C18 phases, such as XBridge BEH C18 and XSelect HSS T3, are commonly used. waters.comlcms.cz The selection depends on the desired retention and selectivity for the parent compound and its related substances.

Mitigation of Metal Interactions: As previously noted, the interaction with metal surfaces in the LC system is a significant factor. waters.com Using columns and systems with inert surfaces (e.g., MaxPeak HPS technology) provides superior peak shapes and recovery for phosphorylated compounds compared to standard stainless-steel hardware. waters.compharmaceutical-networking.comwaters.com Alternatively, adding chelating agents to the mobile phase has been used, but this can impact selectivity and MS sensitivity. pharmaceutical-networking.com

Mobile Phase Composition: The organic solvent (typically acetonitrile), aqueous phase pH, and buffer type/concentration (e.g., ammonium formate) are optimized to control retention and selectivity. waters.comwaters.com For MS compatibility, volatile buffers and additives like formic acid are preferred. waters.com

Gradient Profile: The gradient time and slope are adjusted to ensure adequate separation of all compounds of interest within a reasonable analysis time. waters.comwaters.com

Temperature: Column temperature affects solvent viscosity and reaction kinetics, thereby influencing retention times and selectivity. waters.comwaters.com

By systematically studying these variables, often through a Design of Experiments (DoE) approach, a Method Operable Design Region (MODR) can be established, ensuring the method is robust and reproducible throughout its lifecycle. pharmaceutical-networking.com The final optimized methods demonstrate excellent separation, ideal peak shapes (USP tailing ≤1.1), and high reproducibility (%RSD ≤0.5%). pharmaceutical-networking.comwaters.com

Addressing Analyte-Surface Interactions in Chromatographic Systems

Analyte-surface interactions, particularly with metallic components of the HPLC system, pose a significant challenge for the analysis of certain compounds. Analytes with electron-rich functional groups, such as the phosphate group in hydrocortisone phosphate, are especially susceptible to these interactions. waters.comlcms.cz

The adsorption of phosphate-containing analytes to metal surfaces within the HPLC flow path, including tubing, frits, and the column body itself, can lead to numerous deleterious effects. lcms.czchromatographyonline.com These include poor peak shape (tailing), reduced peak area and sensitivity, and poor reproducibility. waters.comlcms.cz This phenomenon is particularly problematic at low analyte concentrations, where a significant portion of the analyte can be lost to adsorption before reaching the detector. lcms.cz

Traditional strategies to counteract these effects include the passivation of the system by repeatedly injecting high-concentration samples to block the active metal sites. waters.com However, this passivation is often not permanent. waters.com Another approach is the use of chelating agents, such as EDTA, as mobile phase additives. waters.com While effective, these additives can negatively impact mass spectrometry (MS) detection by suppressing the analyte signal. waters.comshimadzu.com

A more advanced and robust solution involves modifying the surface chemistry of the instrument components and columns. Technologies such as MaxPeak High Performance Surfaces (HPS), also referred to as Hybrid Surface Technology (HST), have been developed to create an effective barrier between the sample and metallic surfaces. waters.comlcms.cz This technology involves applying a chemically inert, highly crosslinked hybrid organic-inorganic layer to the metal components. lcms.czchromatographyonline.com

Studies comparing standard UPLC systems and columns with those incorporating HPS/HST for the analysis of hydrocortisone phosphate have demonstrated significant improvements. The modified systems yield superior peak shapes, higher and more reproducible peak areas, and enhanced sensitivity. lcms.czlcms.cz For hydrocortisone phosphate, the use of an ACQUITY Premier System with MaxPeak HPS technology resulted in a 10-fold improvement in the lower limit of quantification (LLOQ) compared to a conventional system. lcms.cz Similarly, stainless steel-free columns with polymer-coated inner surfaces have been shown to suppress the peak tailing and retention time shifts associated with the analysis of hydrocortisone sodium phosphate. shimadzu.com

Table 3: Performance Comparison for Hydrocortisone Phosphate Analysis This table is interactive. You can sort and filter the data.

Spectroscopic Characterization Techniques in Research Contexts

In a research setting, the structural elucidation and characterization of this compound would rely on a suite of spectroscopic techniques. While specific data for the triethylamine salt is not widely published, the methodologies applied to related complex organophosphate molecules are directly relevant.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. 1H and 13C NMR would confirm the integrity of the hydrocortisone backbone and the triethylamine counterion. Of particular importance would be 31P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atom, confirming the presence and state of the phosphate group. researchgate.net

Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing polar, non-volatile molecules like hydrocortisone phosphate. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of the elemental composition. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the phosphate group (P=O), hydroxyl groups (O-H), and carbonyl groups (C=O) of the steroid structure would be expected and could be used to confirm the identity of the compound. researchgate.net These techniques, used in concert, provide a comprehensive characterization of the chemical structure and purity of this compound in a research context.

UV-Visible Spectrophotometry for Quantitative and Qualitative Analysis

UV-Visible spectrophotometry is a fundamental technique for the analysis of this compound. The hydrocortisone structure contains an α,β-unsaturated ketone in its A-ring, which acts as a chromophore, absorbing light in the ultraviolet region. This characteristic is central to both its qualitative detection and quantitative measurement.

The maximum absorbance (λmax) for the hydrocortisone moiety is consistently observed around 254 nm. nih.govd-nb.inforesearchgate.net This wavelength is frequently utilized in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for the specific quantification of the compound. nih.govd-nb.info The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law, making this a robust method for determining the amount of this compound in a sample. For qualitative purposes, the UV spectrum serves as a preliminary identification tool, where the shape of the spectrum and the position of the λmax are characteristic of the hydrocortisone backbone.

Table 1: UV-Visible Spectrophotometry Characteristics for Hydrocortisone Analysis This table summarizes typical parameters used in the UV-Vis analysis of hydrocortisone-based compounds.

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 254 nm | nih.govd-nb.info |

| Solvent/Mobile Phase Component | Methanol, Acetonitrile, Water | nih.govd-nb.info |

| Application | Quantitative analysis in HPLC, Dissolution testing | nih.gov |

Potential areas for advanced studies if applicable: Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism

While UV-Vis spectrophotometry is useful, a more comprehensive characterization requires techniques that provide detailed structural information.

Infrared (IR) Spectroscopy: This technique is invaluable for identifying the specific functional groups present in this compound. The resulting spectrum is a unique molecular fingerprint. The IR spectrum for the hydrocortisone portion would display characteristic absorption bands corresponding to its various bonds. researchgate.netjchps.com The phosphate group would introduce distinct P=O and C-O-P stretching vibrations, while the triethylamine counter-ion would add signals related to C-N bonds and, if protonated, N-H stretching.

Table 2: Potential Infrared (IR) Absorption Frequencies for this compound This table outlines the expected IR absorption bands for the functional groups within the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3400 | researchgate.netjchps.com |

| C-H (Aliphatic) | Stretching | ~2970 | researchgate.net |

| C=O (Ketone) | Stretching | ~1705 and ~1640 | researchgate.net |

| P=O (Phosphate) | Stretching | ~1250 - 1280 | |

| C-O (Alcohol/Phosphate Ester) | Stretching | ~1050 | researchgate.net |

| C-N (Triethylamine) | Stretching | ~1200 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation. A combination of different NMR experiments would be necessary to fully characterize this compound.

¹H NMR: Would map the proton environment of the molecule. It would show complex signals for the steroid skeleton, along with characteristic signals for the triethylamine counter-ion (typically a quartet for the -CH₂- groups and a triplet for the -CH₃ groups). researchgate.net

¹³C NMR: Would provide a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon framework of both the hydrocortisone phosphate and the triethylamine.

³¹P NMR: This is particularly crucial for analyzing the phosphate moiety. It provides information about the chemical environment of the phosphorus atom, confirming the presence of the phosphate ester linkage and its ionization state. researchgate.netnih.gov

Circular Dichroism (CD): Hydrocortisone is a chiral molecule with multiple stereocenters. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique could be a potential area for advanced studies to investigate the compound's specific three-dimensional structure in solution and its interactions with other chiral molecules.

Validation Protocols for Analytical Methodologies in Research

For research findings to be considered reliable and accurate, the analytical methods used must be rigorously validated. Validation demonstrates that a method is suitable for its intended purpose. The International Conference on Harmonization (ICH) provides guidelines for validating analytical procedures. nih.gov

Specificity and Selectivity Studies for Compound Differentiation

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, this is often achieved using chromatographic techniques like HPLC. A method is considered specific if it can produce a clean, well-resolved peak for the analyte, with no interference at its retention time from other substances in the sample matrix. nih.govd-nb.info This ensures that the measured signal corresponds only to the compound of interest.

Linearity and Dynamic Range Determination for Quantitation

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For hydrocortisone assays, linearity is typically evaluated by analyzing a series of dilutions of a standard solution. The relationship between concentration and detector response is then plotted, and the correlation coefficient (r²) is calculated. A value of r² greater than 0.999 is generally considered evidence of a strong linear relationship. d-nb.info

Table 3: Example of Linearity Parameters for Hydrocortisone Analysis This table presents typical data from a linearity study for a hydrocortisone analytical method.

| Parameter | Example Value | Reference |

|---|---|---|

| Concentration Range | 0.02 - 0.4 mg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.998 | nih.gov |

| Number of Concentrations | 5-7 |

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the analyte recovered is calculated. High recovery rates, typically within 98-102%, indicate good accuracy. nih.govd-nb.info

Precision: Precision is a measure of the random error of a method and is expressed as the relative standard deviation (RSD) of a series of measurements.

Repeatability (Intra-day precision): This is assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. For both repeatability and intermediate precision, a low RSD (typically <2%) is desirable. nih.govd-nb.info

Table 4: Example of Accuracy and Precision Data for Hydrocortisone Analysis This table shows representative results for accuracy and precision studies.

| Validation Parameter | Sub-Parameter | Example Result | Reference |

|---|---|---|---|

| Accuracy | Concentration Levels | 80%, 100%, 120% | nih.gov |

| Recovery | 98% - 101% | nih.gov | |

| Precision (% RSD) | Repeatability (Intra-day) | 0.19% - 0.55% | nih.gov |

| Intermediate Precision (Inter-day) | 0.33% - 0.71% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the signal can be distinguished from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is the lowest concentration at which quantitative results can be reported.

These limits are crucial for determining the sensitivity of an analytical method, especially when analyzing samples with very low concentrations of the analyte. They are typically established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Table 5: Example of Detection and Quantification Limits for Hydrocortisone This table provides an example of LOD and LOQ values from a validated HPLC method.

| Parameter | Example Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 1.066 x 10⁻² mg/mL | nih.gov |

| Limit of Quantification (LOQ) | 3.231 x 10⁻² mg/mL | nih.gov |

Chemical Stability and Degradation Pathway Research of Hydrocortisone Phosphate Triethylamine

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation pathways. This helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Hydrolysis is a major degradation pathway for ester-containing compounds like hydrocortisone (B1673445) phosphate (B84403). The primary hydrolytic event is the cleavage of the phosphate ester bond at the C-21 position, yielding hydrocortisone and phosphoric acid.

Acidic Conditions: Under acidic conditions, the degradation of hydrocortisone itself can occur, leading to a pair of E/Z isomers through acid-catalyzed tautomerization and dehydration. nih.govresearchgate.net Incorporation of water into these isomers can result in the formation of other degradation products. nih.govresearchgate.net

Neutral Conditions: In essentially neutral solutions, the degradation of hydrocortisone phosphate is primarily driven by hydrolysis. researchgate.net The reaction follows first-order kinetics with respect to the steroid ester and appears to be linearly dependent on the hydrogen ion concentration. researchgate.net

Basic Conditions: Hydrocortisone has been shown to be particularly unstable on the basic side. researchgate.net Under alkaline conditions in the presence of air, the predominant reaction for corticosteroids can involve the cleavage of the C17 side-chain, yielding the corresponding etianic acid. psu.edu

| Stress Condition | pH Range | Primary Degradation Pathway | Key Degradation Products |

| Acidic | 1-3 | Acid-catalyzed tautomerization and dehydration | E/Z isomers of dehydrated hydrocortisone |

| Neutral | 6-8 | Hydrolysis of the phosphate ester | Hydrocortisone, Phosphoric Acid |

| Basic | 9-11 | Side-chain cleavage | 17-carboxylic acid derivatives |

Oxidative degradation is another significant pathway for corticosteroids. The side chain of hydrocortisone is susceptible to oxidation.

Two major oxidative degradation pathways have been observed for hydrocortisone: one leading to the formation of 21-dehydrohydrocortisone, which subsequently degrades to a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. scirp.org Another non-oxidative reaction can produce a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. scirp.org The presence of certain excipients, such as attapulgite, can significantly accelerate the rate of oxidative degradation. nih.gov Thermal degradation products are often a result of oxidative reactions at the C-17, C-20, and C-21 positions. researchgate.net

| Oxidizing Agent | Potential Reaction Site | Primary Degradation Products |

| Hydrogen Peroxide | C-17, C-20, C-21 | 21-dehydrohydrocortisone, 17-carboxylic acid derivatives |

| Atmospheric Oxygen | C-17 side chain | Cortisone (B1669442) (Impurity B), 17-keto steroids |

Exposure to light can induce degradation of hydrocortisone. Photodegradation studies on hydrocortisone injections have shown that the process can follow zero-order kinetics. nih.gov The specific degradation products formed under photolytic stress are often similar to those observed under other stress conditions, such as oxidation products. It is recommended to protect hydrocortisone formulations from light to minimize degradation. mdpi.com

| Light Source | Wavelength | Potential Degradation Products |

| Daylight / UV light | Broad Spectrum | Oxidative degradation products, various unspecified impurities |

Elevated temperatures can accelerate the degradation of hydrocortisone and its phosphate esters. Thermal degradation of corticosteroids in aqueous solutions often involves the 17-dihydroxyacetone side-chain. psu.edu In the absence of air, the primary reactions can lead to the formation of a 17-keto steroid and a hydroxy acid. psu.edu For hydrocortisone phosphate, hydrolysis of the phosphate group is a predominant thermal degradation pathway. psu.edu Studies on hydrocortisone succinate (B1194679) have shown significant degradation at elevated temperatures (e.g., 60°C). researchgate.net

Identification and Structural Elucidation of Chemical Degradation Products

A variety of analytical techniques are employed to identify and elucidate the structures of degradation products. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

For hydrocortisone, several degradation products have been identified, including:

E/Z isomers of dehydrated hydrocortisone: Formed under acidic stress. nih.govresearchgate.net

Hemiacetal derivatives. nih.govresearchgate.net

21-dehydrohydrocortisone: An oxidative degradation product. scirp.org

17-carboxylic acid and 17,20-dihydroxy-21-carboxylic acid derivatives: Further degradation products of 21-dehydrohydrocortisone. scirp.org

17-oxo, 17-deoxy-21-aldehyde and 17-deoxy-20-hydroxy-21-carboxylic acid derivatives: Formed via a non-oxidative pathway. scirp.org

Cortisone (Impurity B) and hydrocortisone-21-aldehyde (Impurity G): Observed in stability studies of hydrocortisone powder. mdpi.comnih.gov

Kinetics of Degradation Processes under Controlled Chemical Environments

The kinetics of hydrocortisone and its esters' degradation have been investigated under various conditions.

The photodegradation of hydrocortisone injections has been reported to follow zero-order kinetics . nih.gov

The clearance of hydrocortisone in a perfused three-dimensional human liver bioreactor was found to follow first-order kinetics , with a half-life of approximately 23 hours. nih.gov

| Degradation Type | Kinetic Order | Influencing Factors | Rate Constant (Example) |

| Hydrolysis (Neutral) | First-order | Temperature, pH | Dependent on specific conditions |

| Photodegradation | Zero-order | Light intensity | C = C0 - kEt |

| Thermal Degradation | Pseudo-first order | Temperature | Varies with conditions |

Development and Application of Stability-Indicating Analytical Methods

The development and application of stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For Hydrocortisone Phosphate Triethylamine (B128534), a salt of a corticosteroid ester, it is crucial to have validated analytical procedures that can separate the intact drug from any potential degradation products, process impurities, and other related substances. These methods are essential for stability studies, quality control during manufacturing, and regulatory compliance.

Stability-indicating methods are developed through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. science.gov The degradation products formed are then characterized, and an analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is developed and validated to resolve these compounds from the parent drug.

While specific research detailing stability-indicating methods exclusively for Hydrocortisone Phosphate Triethylamine is limited in publicly available literature, extensive information exists for the closely related Hydrocortisone Sodium Phosphate. The United States Pharmacopeia (USP) provides official monographs for Hydrocortisone Sodium Phosphate and its injection formulation, which notably specify the use of USP this compound Reference Standard (RS) in the analytical procedures. uspbpep.comuspbpep.com This indicates that the analytical methods are directly applicable to the triethylamine salt.

The primary degradation pathway for hydrocortisone phosphate in aqueous solutions is hydrolysis of the phosphate ester. researchgate.net This reaction leads to the formation of free hydrocortisone and inorganic phosphate. Further degradation of hydrocortisone can occur, leading to a variety of oxidation and dehydration products. nih.govresearchgate.net Therefore, a robust stability-indicating method must be able to separate Hydrocortisone Phosphate from hydrocortisone and other potential degradants.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of corticosteroids and their esters. d-nb.infonih.gov The development of a stability-indicating HPLC method for this compound would involve a systematic approach to optimize the chromatographic conditions to achieve adequate separation of all relevant compounds.

Method Development and Validation Parameters

A typical stability-indicating HPLC method for a hydrocortisone derivative would be validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Method Parameters and Validation Data

While a specific validated HPLC method for "this compound" is not detailed in the available search results, the following tables present typical parameters and validation results for stability-indicating HPLC methods developed for hydrocortisone and its esters. nih.govnih.gov These serve as an example of the performance characteristics of such analytical methods.

Table 1: Typical Chromatographic Conditions for Stability-Indicating HPLC Analysis of Hydrocortisone Esters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 242 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

Table 2: Illustrative Method Validation Data for a Stability-Indicating HPLC Method

| Validation Parameter | Typical Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Specificity | No interference from placebo and degradation products |

Forced Degradation Findings

Forced degradation studies on hydrocortisone and its esters have identified several key degradation products that a stability-indicating method must be able to resolve. nih.govresearchgate.net

Table 3: Summary of Degradation Products of Hydrocortisone and its Esters under Stress Conditions

| Stress Condition | Major Degradation Products |

| Acid Hydrolysis | Hydrocortisone, other related steroids |

| Base Hydrolysis | Hydrocortisone, rearrangement products |

| Oxidative (e.g., H₂O₂) | 21-dehydrohydrocortisone and its subsequent degradants |

| Thermal | Various oxidation and dehydration products |

| Photolytic | Photodegradation products depending on wavelength and matrix |

Application in Quality Control and Stability Studies

Once developed and validated, the stability-indicating analytical method is applied for the routine quality control of this compound drug substance and drug products. It is used to:

Assay the content of the active pharmaceutical ingredient (API).

Quantify impurities and degradation products.

Conduct stability studies to establish the shelf-life and storage conditions for the drug product.

The USP monograph for Hydrocortisone Sodium Phosphate Injection outlines an assay that involves a colorimetric reaction with phenylhydrazine (B124118) hydrochloride. uspbpep.com This method is stability-indicating as it is specific for the corticosteroid dihydroxyacetone side chain. The procedure involves separating the hydrocortisone phosphate from any free hydrocortisone by solvent extraction before the colorimetric reaction. This ensures that only the intact ester is quantified.

Role As a Reference Standard and Impurity Profile Analysis in Chemical and Pharmaceutical Sciences

Application of Hydrocortisone (B1673445) Phosphate (B84403) Triethylamine (B128534) as a Chemical Reference Standard

Hydrocortisone phosphate triethylamine is designated by the United States Pharmacopeia (USP) as a reference standard. nih.govsigmaaldrich.com In this capacity, it is not intended for administration to humans or animals but is crucial for performing quality control tests and assays as specified in official compendial monographs. nih.gov Its primary application is in the analysis of related pharmaceutical products, such as Hydrocortisone Sodium Phosphate and Hydrocortisone Sodium Phosphate Injection. nih.gov

As a primary reference standard, it provides a benchmark against which the identity, strength, and purity of a sample can be compared. For instance, in the assay for Hydrocortisone Sodium Phosphate Injection, a solution of USP this compound RS is used to prepare the standard solution for ultraviolet (UV) absorption analysis. researchgate.net The well-characterized nature of the reference standard ensures the accuracy and reliability of these analytical procedures, which are fundamental to regulatory compliance and patient safety. The use of this specific salt form as a reference standard is advantageous due to its stability and well-defined stoichiometry, allowing for precise and reproducible analytical measurements.

Methodologies for Impurity Profiling and Quantification of Related Substances

The detection and quantification of impurities in pharmaceutical compounds are paramount for ensuring their safety and efficacy. A variety of analytical techniques are employed for the impurity profiling of hydrocortisone and its derivatives, including this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for this purpose. drugbank.comnih.gov

Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.gov A typical reversed-phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. drugbank.comnih.gov The use of ion-pairing reagents, such as triethylamine, can be incorporated into the mobile phase to improve the retention and resolution of polar, ionizable compounds like phosphate esters. researchgate.net

Detection is commonly performed using a UV detector, as the steroidal structure of hydrocortisone possesses a chromophore that absorbs in the UV region. drugbank.comnih.gov More advanced techniques such as HPLC coupled with mass spectrometry (LC-MS) provide a higher degree of specificity and are invaluable for the structural elucidation of unknown impurities. researchgate.net Thin-Layer Chromatography (TLC) is another technique employed for the separation and identification of related substances, often used as a complementary method to HPLC. d-nb.info

Below is an interactive data table summarizing common analytical methodologies used for the impurity profiling of hydrocortisone and its related compounds.

| Analytical Technique | Principle | Typical Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantification of known impurities and separation of degradation products. | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and structural elucidation of unknown impurities. | Ionization source, mass analyzer type, fragmentation pattern. |

| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent. | Qualitative identification of impurities and monitoring reaction progress. | Stationary phase (e.g., silica (B1680970) gel), mobile phase composition, visualization method. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural characterization of isolated impurities. | Solvent, magnetic field strength, type of experiment (e.g., 1H, 13C, 2D). |

Characterization of Process-Related Impurities and Degradants

The impurity profile of this compound can be influenced by both the manufacturing process and degradation over time. Process-related impurities may arise from starting materials, intermediates, or by-products of the chemical synthesis. For instance, the synthesis of hydrocortisone 21-phosphate involves the phosphorylation of the 21-hydroxyl group of hydrocortisone. Incomplete reaction or side reactions can lead to the presence of unreacted hydrocortisone or the formation of other phosphorylated species. The subsequent formation of the triethylamine salt must be carefully controlled to avoid the presence of excess triethylamine or related amine impurities.

Degradation of hydrocortisone phosphate can occur through several pathways, with hydrolysis of the phosphate ester being a primary route. researchgate.netpsu.edu This hydrolysis leads to the formation of hydrocortisone as a degradant. The stability of the phosphate ester is pH-dependent, with degradation being more pronounced in acidic conditions. researchgate.net

Forced degradation studies are intentionally conducted to identify potential degradation products that may form under various stress conditions such as heat, light, acid, base, and oxidation. nih.gov These studies are crucial for developing stability-indicating analytical methods. Common degradation products of hydrocortisone and related corticosteroids that could potentially be found in a degraded sample of hydrocortisone phosphate include:

Hydrocortisone: Formed via hydrolysis of the phosphate ester. researchgate.net

Cortisone (B1669442): An oxidation product of hydrocortisone.

21-Dehydrohydrocortisone: An oxidation product. scirp.org

17-Ketosteroid derivatives: Resulting from the cleavage of the C17 side chain. scirp.org

The structural elucidation of these impurities is typically achieved using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, after isolation by preparative HPLC. researchgate.net

Below is an interactive data table of potential impurities and degradants related to hydrocortisone phosphate.

| Impurity/Degradant | Origin | Method of Characterization |

| Hydrocortisone | Degradation (Hydrolysis) | HPLC, LC-MS, co-elution with a reference standard |

| Cortisone | Process-related/Degradation (Oxidation) | HPLC, LC-MS |

| 21-Dehydrohydrocortisone | Degradation (Oxidation) | HPLC, LC-MS |

| 17-Ketosteroid derivatives | Degradation (Side-chain cleavage) | LC-MS, NMR |

| Unreacted starting materials | Process-related | HPLC, GC (for volatile reagents) |

| By-products of synthesis | Process-related | LC-MS, NMR |

Compliance with Compendial Standards in Analytical Research

The use of this compound as a reference standard is intrinsically linked to compliance with compendial standards set forth by pharmacopeias such as the United States Pharmacopeia (USP). These standards provide the legal and scientific basis for ensuring the quality of medicines. The USP monographs for drug substances and drug products detail the specific tests, procedures, and acceptance criteria that must be met. researchgate.netresearchgate.net

For example, the USP monograph for Hydrocortisone Sodium Phosphate specifies the use of USP this compound RS in its assay. researchgate.net The monograph provides detailed instructions for the preparation of the standard solution and the analytical procedure to be followed. Adherence to these compendial methods is mandatory for pharmaceutical manufacturers to ensure their products meet the required standards of quality.

Analytical research in the context of pharmaceutical quality control must be conducted in accordance with Good Manufacturing Practices (GMP). This includes the proper use and handling of reference standards, validation of analytical methods, and accurate documentation of all testing. The validation of an analytical method, as guided by organizations like the International Council for Harmonisation (ICH), ensures that the method is suitable for its intended purpose, providing reliable data on the identity, purity, and strength of the substance being tested. nih.gov

Interactions and Reactivity in Model Chemical and Biochemical Systems

Chemical Reactivity with Common Laboratory Solvents and Reagents

The stability and reactivity of the hydrocortisone (B1673445) phosphate (B84403) moiety are significantly influenced by its chemical environment, including solvent, pH, and the presence of various reagents. The triethylamine (B128534) salt form enhances the aqueous solubility of the otherwise poorly soluble hydrocortisone.

Reactivity with Other Reagents: As a phosphate ester, hydrocortisone phosphate exhibits reactivity patterns characteristic of this chemical class.

Oxidizing and Reducing Agents: Phosphate esters are generally incompatible with both oxidizing and reducing agents. scbt.com While specific studies on the oxidative degradation of the phosphate ester are limited, research on hydrocortisone shows it can undergo oxidation, a process that can be accelerated by catalysts like surface ferric iron in clay minerals. nih.gov Strong reducing agents, such as metal hydrides, can react with phosphate esters to form highly toxic and flammable phosphine (B1218219) gas. scbt.com

Acids and Bases: Strong acids can catalyze the hydrolysis of the phosphate ester bond. researchgate.net Caustic solutions also promote the degradation of esters, generating heat. nih.gov

Light and Heat: Decomposition of phosphate compounds can be accelerated by exposure to heat and light. scbt.com

The following table summarizes the stability and reactivity of the hydrocortisone phosphate component.

| Condition/Reagent | Effect on Hydrocortisone Phosphate | Primary Reaction | Reference |

| Aqueous Solution (Neutral pH) | Slow degradation | Hydrolysis | researchgate.net |

| Acidic Conditions (e.g., HCl) | Accelerated degradation | Acid-catalyzed hydrolysis | researchgate.netnih.gov |

| Alkaline Conditions (e.g., NaOH) | Accelerated degradation | Base-catalyzed hydrolysis | nih.gov |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reaction | Oxidation | scbt.com |

| Strong Reducing Agents (e.g., Hydrides) | Formation of toxic/flammable gas | Reduction to phosphine | scbt.com |

| Heat/Light | Accelerated decomposition | Various degradation pathways | scbt.com |

This interactive table summarizes the known reactivity of the phosphate ester moiety under various laboratory conditions.

Complexation Studies with Metal Ions and Other Chemical Species

The phosphate group and the steroid backbone of hydrocortisone phosphate provide multiple sites for non-covalent interactions and complex formation with various chemical species.

Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic guest molecules, thereby enhancing their solubility and stability. nih.gov Numerous studies have investigated the complexation of hydrocortisone and its derivatives with CDs. nih.govbohrium.com

Research using techniques like phase solubility studies, differential scanning calorimetry (DSC), and isothermal titration calorimetry (ITC) has demonstrated the formation of stable inclusion complexes between hydrocortisone and various CDs, including hydroxypropyl-β-cyclodextrin (HPβCD) and β-cyclodextrin (β-CD). bohrium.comunina.it HPβCD has been identified as particularly effective in enhancing the aqueous solubility of hydrocortisone. bohrium.comunina.it The stoichiometry of these complexes can vary, but often a 1:1 host-guest ratio is observed. bohrium.com Molecular dynamics simulations suggest that the binding of hydrocortisone to methylated CD derivatives is thermodynamically more favorable than to native β-CD. nih.govresearchgate.net The driving forces for this complexation are primarily hydrophobic interactions and van der Waals forces, as the nonpolar steroid molecule is encapsulated within the hydrophobic CD cavity. nih.gov

Interactions with Metal Ions: The phosphate group of the molecule is a potential site for chelation with metal ions. While specific studies on hydrocortisone phosphate triethylamine complexation are not extensively detailed in the literature, the general behavior of phosphate esters suggests an affinity for metal ions. For instance, lanthanum hydroxide (B78521) has been shown to promote the hydrolysis of other phosphate esters, indicating a direct interaction between the lanthanide metal and the phosphate group. researchgate.net Such interactions could be relevant in systems containing divalent or trivalent cations.

The table below summarizes key findings from complexation studies involving the hydrocortisone molecule.

| Complexing Agent | Method(s) Used | Key Findings | Reference(s) |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Phase Solubility, DSC, ITC | Formation of stable inclusion complex; Significantly enhances aqueous solubility. | bohrium.comunina.it |

| β-cyclodextrin (β-CD) | Phase Solubility, DSC, ITC | Forms inclusion complex, but less effective at enhancing solubility than HPβCD. | bohrium.comunina.it |

| α-cyclodextrin (α-CD) | Phase Solubility | Forms a soluble complex with an "AL" type profile. | unina.it |

| Methylated β-cyclodextrins | Molecular Dynamics Simulation | Thermodynamically more favorable binding compared to unmodified β-CD. | nih.govresearchgate.net |

This interactive table presents data from studies on the complexation of hydrocortisone with various cyclodextrins.

Enzymatic Transformations and Biocatalytic Reactions in in vitro Model Systems

In biochemical systems, hydrocortisone phosphate is recognized as a prodrug that requires enzymatic cleavage to release the active hydrocortisone. This transformation is a critical step for its biological activity.

Phosphatase Activity: The primary enzymatic transformation of hydrocortisone phosphate is the hydrolysis of the phosphate ester bond, a reaction catalyzed by phosphatases. Specifically, hydrocortisone phosphate serves as a substrate for alkaline phosphatase. medchemexpress.com This enzyme, ubiquitous in various tissues, efficiently cleaves the phosphate group at the C-21 position, yielding free hydrocortisone and inorganic phosphate. medchemexpress.com This biocatalytic reaction is fundamental to the mechanism of action of the compound in biological systems and is often exploited in histochemical assays to localize phosphatase activity. medchemexpress.com

Esterase Hydrolysis: While phosphatases are the primary enzymes for cleaving the phosphate ester, other hydrolytic enzymes like esterases may also play a role, particularly for other esterified forms of hydrocortisone. For example, studies on hydrocortisone 17-butyrate 21-propionate show that it is readily hydrolyzed by esterases in cultured human keratinocytes. nih.gov Although the phosphate ester bond is distinct from a carboxylate ester, the general susceptibility of steroid esters to enzymatic hydrolysis is a well-established principle.

Other Biocatalytic Reactions: Once dephosphorylated to hydrocortisone, the steroid nucleus can undergo further enzymatic transformations. In vitro model systems using microorganisms have demonstrated various biocatalytic reactions. For instance, strains of Rhodococcus can perform Δ1-dehydrogenation of hydrocortisone to form prednisolone (B192156) and can also reduce the C20-carbonyl group. nih.gov These transformations highlight the potential for further metabolism of the active compound following the initial enzymatic activation step.

| Enzyme/Biocatalyst | Model System | Transformation | Product(s) | Reference(s) |

| Alkaline Phosphatase | In vitro assays | Dephosphorylation (Hydrolysis) | Hydrocortisone, Inorganic Phosphate | medchemexpress.com |

| Esterases | Cultured Human Keratinocytes | Hydrolysis (of carboxylate esters) | De-esterified hydrocortisone derivatives | nih.gov |

| Rhodococcus strains | Microbial Culture | Δ1-Dehydrogenation & C20-Reduction | Prednisolone, 20β-hydroxy-prednisolone | nih.gov |

This interactive table outlines key enzymatic and biocatalytic transformations involving hydrocortisone phosphate and its active metabolite, hydrocortisone.

Probing Molecular Interactions in Non-Cellular and Non-Organismal Biochemical Models

To understand the fundamental physicochemical properties that govern the behavior of hydrocortisone phosphate, researchers utilize simplified non-cellular and non-organismal model systems. These models allow for the precise measurement of molecular interactions without the complexities of a biological environment.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution. upm.esmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. upm.esmalvernpanalytical.com Studies on the interaction between hydrocortisone and cyclodextrins have employed ITC to provide a complete thermodynamic profile of complex formation. bohrium.comunina.it For example, ITC data for hydrocortisone complexation with HPβCD and β-CD at 37 °C revealed that the process is enthalpically driven, as indicated by negative ΔH values, and also favored by a positive entropy change (TΔS). unina.it

Differential Scanning Calorimetry (DSC): DSC is used to qualitatively confirm the formation of inclusion complexes. unina.it When hydrocortisone is successfully encapsulated within a host molecule like a cyclodextrin (B1172386), its characteristic melting peak disappears in the DSC thermogram, providing strong evidence of complex formation. unina.it

Spectroscopic Techniques (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying host-guest interactions at the atomic level. 1H-NMR studies can reveal which parts of the guest molecule (hydrocortisone) are inserted into the host (cyclodextrin) cavity by observing changes in the chemical shifts of the protons upon complexation. mdpi.com

These non-cellular models are crucial for elucidating the driving forces behind molecular interactions, such as the role of hydrophobic effects and hydrogen bonding in the formation of cyclodextrin complexes, and for quantifying the stability of these complexes. nih.gov

The table below presents thermodynamic data obtained from ITC studies on hydrocortisone complexation.

| Complex | Temperature (°C) | Binding Affinity (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Reference |

| Hydrocortisone-HPβCD | 37 | 3550 | -1.50 | 3.45 | -4.95 | unina.it |

| Hydrocortisone-β-CD | 37 | 2580 | -3.70 | 1.00 | -4.70 | unina.it |

This interactive table displays thermodynamic parameters for the complexation of hydrocortisone with cyclodextrins, as determined by Isothermal Titration Calorimetry.

Solid State Chemistry and Formulation Science Principles for Hydrocortisone Phosphate Triethylamine

Polymorphism and Amorphism Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, and amorphism, the lack of a long-range ordered crystal lattice, is crucial for understanding the physical and chemical properties of an active pharmaceutical ingredient (API). Different polymorphs of a drug can exhibit varying solubility, dissolution rates, stability, and bioavailability. Similarly, the amorphous form typically has higher solubility but is less stable than its crystalline counterparts.

For Hydrocortisone (B1673445) Phosphate (B84403) Triethylamine (B128534), specific studies identifying or characterizing its potential polymorphic or amorphous forms are not found in publicly accessible scientific literature. While research has been conducted on the polymorphism of hydrocortisone itself, which is known to exist in at least three polymorphic modifications and a 2-propanol solvate, this information cannot be directly extrapolated to its phosphate triethylamine salt. nih.gov The salt formation with triethylamine introduces a different molecular packing and intermolecular interaction landscape, which would result in unique crystalline structures.

Without experimental data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) specifically for Hydrocortisone Phosphate Triethylamine, its polymorphic and amorphous characteristics remain speculative.

Co-crystal and Salt Form Research: Chemical and Structural Principles

The formation of salts and co-crystals is a common strategy in pharmaceutical development to modify the physicochemical properties of an API. A salt involves an ionization of both the API and a co-former, leading to ionic bonding. A co-crystal, on the other hand, is a multi-component crystal in which the API and co-former are connected through non-ionic interactions, most commonly hydrogen bonding.

This compound is itself a salt, formed from the acidic hydrocortisone phosphate and the basic triethylamine. Research into other salt forms or co-crystals of this compound has not been reported. The principles of co-crystal and salt formation would involve screening a variety of pharmaceutically acceptable co-formers with complementary functional groups to interact with the this compound molecule. For instance, co-crystal formation could potentially be explored by targeting hydrogen bonding interactions with the hydroxyl and phosphate groups of the hydrocortisone moiety.

However, without any published research on salt screening or co-crystal engineering of this compound, no specific chemical or structural principles can be detailed for this particular compound.

Solid-State Stability of Different Crystalline and Amorphous Forms

The solid-state stability of a drug is a critical quality attribute, as it can be affected by temperature, humidity, and light, potentially leading to degradation or changes in the solid form. Crystalline forms are generally more stable than amorphous forms due to their lower energy state. curiaglobal.com

There is no available data on the solid-state stability of different crystalline or amorphous forms of this compound. A hypothetical stability study would involve subjecting any identified polymorphs and the amorphous form to accelerated stability conditions (e.g., elevated temperature and humidity) and monitoring for chemical degradation and physical changes. The degradation pathways of hydrocortisone in solution have been studied, but these may not be directly applicable to the solid-state degradation of its phosphate triethylamine salt. researchgate.netnih.gov

Table 1: Hypothetical Data on the Solid-State Stability of this compound Forms This table is for illustrative purposes only, as no experimental data is available.

| Form | Condition | Timepoint | Assay (%) | Physical Appearance |

|---|---|---|---|---|